![molecular formula C10H14FN3O4 B1678262 2'-deoxy-2'-fluoro-2'-C-methylcytidine CAS No. 817204-33-4](/img/structure/B1678262.png)
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Overview
Description
“2’-deoxy-2’-fluoro-2’-C-methylcytidine”, also known as PSI-6130, is a nucleoside inhibitor of the NS5B RNA polymerase of hepatitis C virus (HCV) with a K_i value of 4.3 μM . It is a potent inhibitor of HCV RNA replication in the subgenomic HCV replicon system .
Synthesis Analysis
The formation of the 5’-triphosphate of RO2433 (RO2433-TP), a derivative of PSI-6130, requires the deamination of PSI-6130 monophosphate. RO2433 monophosphate is subsequently phosphorylated to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase .Molecular Structure Analysis
The molecular structure of PSI-6130 is characterized by the presence of a fluorine atom and a methyl group on the 2’ carbon of the ribose sugar .Chemical Reactions Analysis
The metabolism of PSI-6130 results in the formation of the 5’-triphosphate of the uridine congener, β-D-2’-deoxy-2’-fluoro-2’-C-methyluridine (PSI-6206; RO2433). This process involves the deamination of PSI-6130 monophosphate .Scientific Research Applications
Hepatitis C Virus (HCV) Treatment
PSI-6130 has been identified as a potent and non-toxic inhibitor of HCV replication . It is the parent compound of PSI-6206, which is a prodrug of Sofosbuvir . Sofosbuvir is a clinically approved drug used to treat chronic hepatitis C . It works as a polymerase inhibitor .
Liver-Targeted Nucleotide Prodrug
The discovery and development of Sofosbuvir, a liver-targeted nucleotide prodrug, is based on PSI-6130 . This approach has led to increased cure rates for HCV .
Combination Therapy for HCV
Studies with PSI-6130 have shown an additive to synergistic response when tested in combination with other anti-HCV compounds . This suggests its potential use in combination therapies for HCV treatment .
Prodrug Development
PSI-6130 has played a significant role in the development of prodrugs . Prodrugs are inactive molecules that are converted into the active molecule when subjected to metabolism . PSI-6130 was found to be readily deaminated to PSI-6206, a prodrug of Sofosbuvir .
Improving Pharmacokinetic Profiles
The use of PSI-6130 in prodrug development has helped improve the pharmacokinetic profiles of active parent molecules . This is achieved by increasing the lipophilicity of the molecule, ultimately improving the pharmacokinetic profile .
Synthesis of PSI-6130
The efficient and scalable synthesis of PSI-6130 is crucial to support clinical development efforts . An improved, diastereoselective synthetic route starting with protected d-glyceraldehyde has been described .
Safety And Hazards
When handling PSI-6130, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-deoxy-2'-fluoro-2'-C-methylcytidine | |
CAS RN |
817204-33-4 | |
Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSI-6130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?
A1: PSI-6130 is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, PSI-6130-triphosphate (PSI-6130-TP). [, , ] PSI-6130-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]
Q2: Is there a secondary metabolic pathway involved in PSI-6130's mechanism of action?
A2: Yes, research has shown that PSI-6130 is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of PSI-6130-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although PSI-6130-TP is more potent. []
Q3: What is the primary route of phosphorylation for PSI-6130 to reach its active triphosphate form?
A3: PSI-6130 is initially phosphorylated by human deoxycytidine kinase (dCK) to form PSI-6130-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, PSI-6130 is not a substrate for uridine-cytidine kinase 1 (UCK-1). []
Q4: Has resistance to PSI-6130 been observed in clinical settings?
A5: Clinical trials have shown a high barrier to resistance for PSI-6130. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]
Q5: How does the resistance profile of PSI-6130 compare to other classes of HCV inhibitors?
A6: Studies suggest that nucleoside inhibitors, including PSI-6130, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of PSI-6130 with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []
Q6: What is the bioavailability of PSI-6130, and what strategies have been employed to improve it?
A7: Pharmacokinetic studies in rhesus monkeys showed that PSI-6130 exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]
Q7: What are the primary metabolites of PSI-6130 observed in vivo?
A8: In rhesus monkeys, approximately 33% of the administered PSI-6130 dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []
Q8: Are there any known interactions of PSI-6130 with drug-metabolizing enzymes or transporters?
A9: While specific information regarding PSI-6130's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.
Q9: What are the next steps in the research and development of PSI-6130 and related compounds?
A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of PSI-6130. [, ] - Evaluating the long-term safety and efficacy of PSI-6130 and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.